3-Methylbenzotriazine: A Technical Overview of Isomeric Forms and Chemical Properties
3-Methylbenzotriazine: A Technical Overview of Isomeric Forms and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 3-methylbenzotriazine represents a significant scaffold in medicinal chemistry and materials science. However, the nomenclature "3-Methylbenzotriazine" is ambiguous and can refer to two primary isomers: 3-methyl-1,2,4-benzotriazine and 3-methyl-1,2,3-benzotriazine. This technical guide provides a detailed overview of the known chemical properties, synthesis protocols, and potential applications of these isomers, drawing from available data on the parent compounds and closely related derivatives. Due to a scarcity of consolidated data for the parent 3-methylbenzotriazine isomers, this document synthesizes information from various derivatives to provide a representative profile.
Core Chemical Properties
| Property | 1,2,3-Benzotriazine | 3-methyl-1,2,3-benzotriazin-4-one |
| CAS Number | 253-23-6 | 22305-44-8[1] |
| Molecular Formula | C7H5N3 | C8H7N3O[1] |
| Molecular Weight | 131.13 g/mol | 161.16 g/mol [1] |
| Melting Point | Not available | 119-121 °C[1] |
| Boiling Point | Not available | Not available[1] |
| Solubility | Not available | Not available |
| Appearance | Not available | Not available |
Synthesis and Reactivity
The synthesis of the benzotriazine core is a well-established area of organic chemistry, with several methodologies available for the introduction of substituents.
Synthesis of 1,2,4-Benzotriazines
A general review of the synthesis of 1,2,4-benzotriazines indicates that 3-methyl-1,2,4-benzotriazine can be synthesized through various routes, including the cyclization of o-nitrophenylhydrazones followed by oxidation[2]. One common approach involves the reaction of an ortho-amino- or ortho-nitro-phenylhydrazine with a suitable carbonyl compound, followed by cyclization and oxidation steps.
Synthesis of 1,2,3-Benzotriazines
The synthesis of 4-alkoxy- and 4-aryloxybenzo[d][1][3][4]triazines has been reported through an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions[4][5][6][7]. This methodology offers a pathway that could potentially be adapted for the synthesis of 3-methyl-1,2,3-benzotriazine.
Experimental Protocols
Detailed experimental protocols for the parent 3-methylbenzotriazine isomers are not explicitly available. However, a general procedure for the synthesis of substituted 1,2,3-benzotriazines can be adapted from related literature[4][5].
General Procedure for the Formation of 4-substituted-1,2,3-Benzotriazines:
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Preparation of the Isocyanide Precursor: The synthesis starts with the preparation of a 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative.
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Cyclization Reaction: The isocyanide precursor is dissolved in an appropriate solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
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Base and Nucleophile Addition: A strong base (e.g., NaH) is added to the reaction mixture, followed by the addition of a nucleophile (an alcohol or phenol for 4-alkoxy/aryloxy derivatives). For the synthesis of 3-methyl-1,2,3-benzotriazine, a methylating agent would be required at an appropriate stage, or a precursor already containing the methyl group would be necessary.
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Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specific duration.
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Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield the desired benzotriazine derivative[4].
Spectral Analysis
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¹H NMR: The proton NMR spectra of benzotriazine derivatives typically show signals for the aromatic protons in the range of 7.0-8.5 ppm. The methyl group protons would be expected to appear as a singlet in the upfield region of the spectrum.
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¹³C NMR: The carbon NMR spectra would show signals for the aromatic carbons and the carbon of the methyl group.
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IR Spectroscopy: The infrared spectra of benzotriazines would exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic ring system.
Potential Biological Activity and Applications
Benzotriazine and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. While specific data on the 3-methyl isomers is limited, the broader class of compounds has shown promise in several therapeutic areas.
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Antitumor Activity: Various benzotriazine derivatives have been investigated for their potential as anticancer agents[8].
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Antimicrobial and Antifungal Activity: The benzotriazine nucleus is a component of some antimicrobial and antifungal compounds.
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Herbicidal and Insecticidal Properties: Certain benzotriazinone derivatives have been developed as herbicides and insecticides.
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Central Nervous System (CNS) Activity: Some benzotriazine derivatives have been explored for their effects on the central nervous system.
The diverse biological profile of the benzotriazine core suggests that 3-methylbenzotriazine isomers could be valuable starting points for the development of new therapeutic agents.
Visualizing Synthesis and Potential Applications
To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized synthetic workflow for 3-Methylbenzotriazine.
Caption: Logical relationships of 3-Methylbenzotriazine to potential applications.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-methyl-1,2,3-benzotriazine-4(3H)-thione AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]
- 5. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives | Scilit [scilit.com]
- 7. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
